Abecarnil Abecarnil Abecarnil was originally developed as an anti-anxiety drug, but has not as yet been commercially developed for use in humans, instead so far mainly being used for research into the development of other new sedative and anxiolytic drugs.
Brand Name: Vulcanchem
CAS No.: 111841-85-1
VCID: VC21355590
InChI: InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3
SMILES: CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Molecular Formula: C24H24N2O4
Molecular Weight: 404.5 g/mol

Abecarnil

CAS No.: 111841-85-1

Cat. No.: VC21355590

Molecular Formula: C24H24N2O4

Molecular Weight: 404.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Abecarnil - 111841-85-1

CAS No. 111841-85-1
Molecular Formula C24H24N2O4
Molecular Weight 404.5 g/mol
IUPAC Name propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate
Standard InChI InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3
Standard InChI Key RLFKILXOLJVUNF-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Canonical SMILES CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Appearance Solid

Pharmacological Profile

Receptor Binding and Affinity

Abecarnil demonstrates high affinity for central benzodiazepine receptors. In vitro studies have shown that it inhibits the binding of [³H]lormetazepam to rat cerebral cortex membranes with an IC₅₀ value of 0.82 nM, compared to 56 nM for diazepam, indicating substantially higher potency at the receptor level . The binding characteristics of abecarnil are enhanced 1.24-fold in the presence of gamma-aminobutyric acid (GABA), though this enhancement is less pronounced than the 2.8-fold increase observed with diazepam .

Pharmacodynamic Properties

As a partial agonist at the benzodiazepine site of GABAA receptors, abecarnil produces a more selective pharmacological profile than conventional benzodiazepines . Research indicates that it possesses pronounced anxiolytic and anticonvulsant properties, but with considerably reduced muscle relaxant effects compared to diazepam . This selectivity potentially translates to a more favorable clinical profile with anxiolytic efficacy but fewer unwanted sedative and muscle relaxant side effects.

Pharmacokinetic Properties

Abecarnil exhibits distinct pharmacokinetic properties that influence its clinical application. The compound has an elimination half-life of approximately 3.4 hours when administered intravenously and 7 hours when administered orally . This relatively short half-life compared to many benzodiazepines may impact dosing frequency and potentially influence both the onset and duration of therapeutic effects as well as withdrawal profiles.

Clinical Studies and Efficacy

Clinical Trial Outcomes in Generalized Anxiety Disorder

Another notable study involving 180 outpatients with GAD compared abecarnil to alprazolam and placebo over a 4-week period . Both abecarnil and alprazolam showed evidence of efficacy significantly better than placebo during the acute treatment phase .

Efficacy in Special Populations

Abecarnil has also been specifically evaluated in geriatric populations with anxiety disorders. In one study involving 182 elderly outpatients (mean age 68.3 years), researchers compared two different dosage ranges of abecarnil (3.0-7.0 mg daily and 7.5-17.5 mg daily) to placebo . The lower dosage range demonstrated superior efficacy to placebo at weeks 2-4 and 6, and was statistically significantly superior to the higher dosage range at weeks 4-6 . Interestingly, more than half of the placebo group showed at least moderate global improvement at weeks 3 and 6, highlighting the substantial placebo response often seen in anxiety treatment studies .

Dose-Response Relationship

The efficacy of abecarnil appears to follow a complex dose-response relationship that varies among different patient populations. In healthy male subjects, single doses were tested at five levels (1 mg, 5 mg, 10 mg, 20 mg, 40 mg) and in multiple dose studies at four levels (15 mg, 30 mg, 60 mg, 90 mg per day) for 7 days . The higher doses demonstrated more pronounced effects but also increased adverse events.

In the geriatric population, lower doses (3.0-7.0 mg daily) showed better efficacy and tolerability than higher doses (7.5-17.5 mg daily) . This suggests that optimal dosing may need to be tailored to specific patient populations, with elderly patients potentially benefiting from more conservative dosing strategies.

Adverse EventFrequency in Single Dose StudiesFrequency in Multiple Dose StudiesMost Affected Populations
DrowsinessCommon at higher dosesCommon across dosage rangesMore pronounced in elderly
DizzinessCommon at doses ≥20 mgCommon across dosage rangesAll age groups
Unsteady gaitCommon at doses ≥20 mgCommon across dosage rangesMore pronounced in elderly
Lack of concentrationCommon at doses ≥20 mgCommon across dosage rangesAll age groups
InsomniaLess commonReported in geriatric studiesMore common in elderly
Cognitive impairmentObserved at higher dosesVariable across studiesMore pronounced in elderly

Withdrawal and Discontinuation Effects

Withdrawal Profile Compared to Benzodiazepines

The withdrawal and discontinuation profile of abecarnil may represent one of its most significant potential advantages over conventional benzodiazepines. The compound is thought to have fewer problems with tolerance and withdrawal compared to nonselective full agonist benzodiazepines . Multiple studies have noted only mild withdrawal symptoms after abrupt discontinuation of treatment .

In comparative studies with alprazolam, a swift taper from treatment resulted in significantly fewer taper-related symptoms in abecarnil-treated patients compared to alprazolam-treated patients . Additionally, more residual improvement was maintained following taper in the abecarnil-treated group compared to both alprazolam and placebo groups .

Comparison with Other Anxiolytic Agents

Abecarnil's unique pharmacological profile places it in an interesting position relative to other anxiolytic medications. As a partial agonist at benzodiazepine receptors, it theoretically combines the anxiolytic efficacy of benzodiazepines with potentially reduced side effects and withdrawal risks.

Table 2: Comparative Profile of Abecarnil and Other Anxiolytic Agents

ParameterAbecarnilBenzodiazepines (e.g., Diazepam)Azapirones (e.g., Buspirone)
Mechanism of ActionPartial agonist at BZ site of GABAA receptorFull agonist at BZ site of GABAA receptor5-HT1A partial agonist
Anxiolytic EfficacyModerate to highHighModerate
SedationLow to moderateHighLow
Muscle RelaxationLowHighMinimal
Cognitive ImpairmentLow to moderateModerate to highMinimal
Alcohol InteractionMinimalSignificantMinimal
Onset of ActionRelatively rapid (1 week)Rapid (hours to days)Delayed (1-2 weeks)
Withdrawal SeverityMild to moderateModerate to severeMinimal
Abuse PotentialLow to moderateHighMinimal

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator